molecular formula C11H15NO5S B2498874 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol CAS No. 1082293-26-2

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol

Cat. No.: B2498874
CAS No.: 1082293-26-2
M. Wt: 273.3
InChI Key: QWJIINMIPRUAIS-UHFFFAOYSA-N
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Description

1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol is a useful research compound. Its molecular formula is C11H15NO5S and its molecular weight is 273.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biofilm Inhibition

  • Research has shown the synthesis of derivatives of this compound with applications in inhibiting bacterial biofilms. For instance, N-alkyl/aralkyl derivatives exhibited inhibitory action against biofilms of Escherichia coli and Bacillus subtilis, with some showing mild cytotoxicity (Abbasi et al., 2020).

Antibacterial Agents and Enzyme Inhibitors

  • These compounds have been explored for their antibacterial potential. N-Substituted derivatives have been synthesized and shown to act as potent antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2017).
  • Another study synthesized similar compounds with promising antibacterial and antifungal properties, particularly against Gram-positive and Gram-negative bacteria (Abbasi et al., 2020).

Anti-Diabetic Applications

  • The anti-diabetic potential of these compounds has been investigated. Derivatives were found to have weak to moderate inhibitory activities against α-glucosidase enzyme, indicating potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Anti-Inflammatory and Anticonvulsant Properties

  • A study highlighted the synthesis of racemic and enantiomeric forms of the compound for their anti-inflammatory properties (Vazquez et al., 1997).
  • Another research explored amino amides and esters based on this compound for anticonvulsant activity (Arustamyan et al., 2019).

Alzheimer's Disease and Type-2 Diabetes Therapy

  • A series of derivatives were synthesized for potential use as therapeutic agents for Alzheimer's disease and Type-2 Diabetes, showing moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 1-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting various neurological processes .

Mode of Action

This compound interacts with its targets (cholinesterase enzymes) by inhibiting their activity .

Biochemical Pathways

The inhibition of cholinesterase enzymes affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By inhibiting these enzymes, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to enhanced cholinergic transmission, affecting various physiological processes. The compound has been studied for its potential therapeutic effects in treating Alzheimer’s disease, given the role of cholinergic transmission in memory and cognition .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride to yield this compound was carried out in aqueous alkaline media

Properties

IUPAC Name

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c12-6-8(13)7-18(14,15)9-1-2-10-11(5-9)17-4-3-16-10/h1-2,5,8,13H,3-4,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJIINMIPRUAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)CC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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